

Di-p-tolylphosphine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Di-p-tolylphosphine*

Cat. No.: B091435

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of **Di-p-tolylphosphine** (CAS No. 1017-60-3), a significant organophosphorus compound utilized in various chemical syntheses and as a ligand in catalysis. This document collates available data on its physical characteristics, spectroscopic signature, and safe handling protocols, presenting them in a structured format for ease of reference and application in research and development.

Core Physical Properties

Di-p-tolylphosphine, with the chemical formula $C_{14}H_{15}P$, is a compound that can exist as a colorless to pale yellow liquid or a solid.^[1] Its pyrophoric nature, spontaneously igniting upon exposure to air, necessitates handling under an inert atmosphere.^[2]

Property	Value	Source(s)
CAS Number	1017-60-3	[3][4]
Molecular Formula	C ₁₄ H ₁₅ P	[3][4]
Molecular Weight	214.24 g/mol	[3][4]
Appearance	Colorless to pale yellow liquid or solid	[1]
Boiling Point	122-124 °C at 2 Torr	[3]
Calculated XLogP3-AA	3.8	[5]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **Di-p-tolylphosphine**. While a comprehensive public database of its spectra is not readily available, typical spectral characteristics for aryl phosphines can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ³¹P NMR: As a phosphine, **Di-p-tolylphosphine** will exhibit a characteristic chemical shift in the ³¹P NMR spectrum.
- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons of the tolyl groups and the aromatic protons.
- ¹³C NMR: The carbon NMR spectrum will display resonances for the methyl carbons and the aromatic carbons.

Infrared (IR) Spectroscopy: The IR spectrum of **Di-p-tolylphosphine** is expected to show characteristic absorption bands for C-H bonds in the aromatic and methyl groups, as well as P-C stretching vibrations.

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of **Di-p-tolylphosphine**, with the molecular ion peak expected at m/z 214.24.

Experimental Protocols

Due to the air-sensitive nature of **Di-p-tolylphosphine**, all experimental procedures must be conducted under an inert atmosphere, such as nitrogen or argon, using Schlenk line or glovebox techniques.

Synthesis of Di-p-tolylphosphine

A general approach to synthesizing diarylphosphines involves the reaction of a Grignard reagent with a dichlorophosphine. The following is a representative, though not explicitly detailed for this specific compound, synthetic strategy:

Reaction Scheme:

Materials:

- 4-Bromotoluene
- Magnesium turnings
- Dichlorophosphine source (e.g., phenyldichlorophosphine as a starting point for a related synthesis)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Standard Schlenk line glassware

Procedure Outline:

- Grignard Reagent Formation: Prepare the p-tolylmagnesium bromide Grignard reagent by reacting 4-bromotoluene with magnesium turnings in anhydrous ether or THF under an inert atmosphere.
- Phosphination: Slowly add the dichlorophosphine source to the freshly prepared Grignard reagent at a controlled temperature.
- Work-up and Purification: After the reaction is complete, the mixture is typically quenched with a saturated ammonium chloride solution. The organic layer is then separated, dried, and

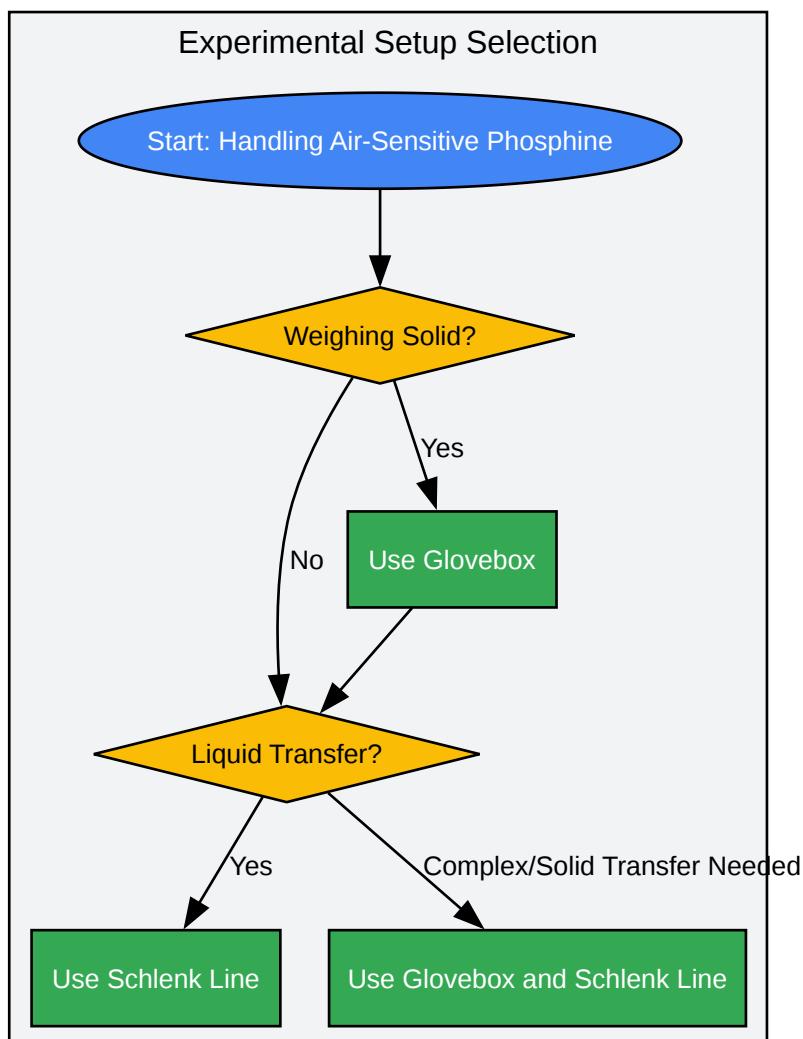
the solvent removed under vacuum. The resulting crude **Di-p-tolylphosphine** is then purified, for example by vacuum distillation.

Determination of Physical Properties

Standard methods for determining physical properties must be adapted for air-sensitive compounds.

Melting Point Determination: For solid samples, the melting point can be determined using a standard melting point apparatus. The capillary tube should be filled and sealed under an inert atmosphere in a glovebox to prevent oxidation of the sample.

Boiling Point Determination: The boiling point at reduced pressure can be determined by vacuum distillation. The apparatus should be assembled and purged with an inert gas before heating.


Solubility Determination: The solubility in various organic solvents can be determined by adding a known mass of **Di-p-tolylphosphine** to a known volume of solvent under an inert atmosphere until saturation is reached. The concentration of the saturated solution can then be determined using techniques like ^{31}P NMR spectroscopy.

Safety and Handling

Di-p-tolylphosphine is classified as a pyrophoric substance and may ignite spontaneously on contact with air.^[2] It is crucial to handle this compound under a strict inert atmosphere (nitrogen or argon) at all times.^[2] Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn. All manipulations should be performed in a well-ventilated fume hood. In case of spills, the area should be blanketed with an inert absorbent material.

Logical Workflow for Handling Air-Sensitive Phosphines

The following diagram illustrates a decision-making process for the safe and effective handling of air-sensitive phosphines like **Di-p-tolylphosphine**.

[Click to download full resolution via product page](#)

Caption: Decision flowchart for selecting the appropriate experimental setup.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1017-60-3: DI-P-TOLYLPHOSPHINE | CymitQuimica [cymitquimica.com]

- 2. gelest.com [gelest.com]
- 3. 1017-60-3[Di-p-tolylphosphine 95%]- Jizhi Biochemical [acmec.com.cn]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Di-p-tolylphosphine | C14H15P | CID 4187661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Di-p-tolylphosphine: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b091435#physical-properties-of-di-p-tolylphosphine\]](https://www.benchchem.com/product/b091435#physical-properties-of-di-p-tolylphosphine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com